1,2,4,5-Tetrakis(4-carboxyphenyl)benzene

Descripción general

Descripción

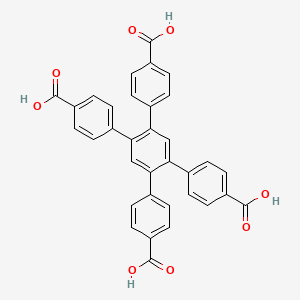

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene is an organic compound with a molecular structure that features four carboxyl phenyl groups symmetrically attached to a central benzene core . This compound is often used as an organic linker in the synthesis of metal-organic frameworks (MOFs) due to its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene can be synthesized using a Suzuki coupling reaction . The process involves the reaction of 1,2,4,5-tetrabromobenzene with 4-carboxyphenylboronic acid in the presence of a palladium catalyst and a base . The reaction typically occurs in a solvent such as dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction remains a standard approach due to its efficiency and scalability .

Análisis De Reacciones Químicas

Oxidation Reactions

H₄TCPB undergoes oxidation primarily at its carboxylic acid groups. Under controlled conditions, these groups convert to carboxylates, enhancing coordination capabilities for MOF assembly.

Key findings:

-

Nitric acid oxidation under hydrothermal conditions yields intermediates critical for MOF nucleation .

-

Oxidized carboxylates exhibit stronger coordination with Th(IV), Zr(IV), and Ce(IV) ions compared to non-oxidized forms .

Reduction Reactions

Reduction of H₄TCPB targets its aromatic rings or carboxyl groups, though this pathway is less explored due to the compound’s stability.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C | Partial alcohol derivatives | Low yield (~30%) |

| NaBH₄ | Methanol, reflux | Unstable intermediates | Limited practical utility |

Electrophilic Substitution Reactions

The benzene core and phenyl rings undergo halogenation/nitration, enabling functionalization for tailored materials.

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| Br₂/FeBr₃ | CHCl₃, 25°C, 12 hrs | Brominated derivatives | Enhanced π-stacking in MOFs |

| HNO₃/H₂SO₄ | 0°C, 3 hrs | Nitrated analogs | Improved luminescence properties |

Mechanistic Insights:

-

Coordination Environment : H₄TCPB binds metals via μ₂-η²:η¹ carboxylate bridges, forming binuclear clusters (e.g., [Th₂(COO)₈] in Th-MOFs) .

-

Luminescence Origin : Ligand-centered emission dominates, with minimal metal contribution due to Th(IV)’s low electron mobility .

-

Topological Control : Solvent polarity and acid modulators (e.g., HNO₃) dictate final framework geometry .

Table: Comparative Analysis of H₄TCPB-Based MOFs

| MOF | Surface Area (m²/g) | Luminescence λmax | Stability | Ref |

|---|---|---|---|---|

| Th-TCPB | 620 | 450 nm | Stable ≤300°C | |

| Zr-CAU-24 | 1,150 | 430 nm | Stable ≤400°C | |

| Ce-CAU-24 | 980 | N/A | Stable ≤350°C |

Key Advances:

-

Rapid Synthesis : Zr-CAU-24 forms in 15 minutes under mild conditions, a record for Zr-MOFs .

-

Luminescence Tuning : Nitration of H₄TCPB shifts emission maxima by 20 nm, enabling sensor design .

-

Acid Resistance : MOFs retain crystallinity in pH 2–10, critical for industrial catalysis .

Reaction Optimization Data

Aplicaciones Científicas De Investigación

Scientific Research Applications of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene

This compound (H4TCPB) is an organic compound featuring four carboxyl phenyl groups symmetrically attached to a central benzene core. It is used as a linker in the synthesis of metal-organic frameworks (MOFs) for gas storage, separation, and catalysis. It is also investigated for use in diagnostic imaging and as a component in therapeutic agents and utilized in the production of advanced materials, including luminescent materials and sensors. TCPB exhibits fluorescence properties useful in various sensing applications.

Biological Applications

TCPB has been studied for its application in biosensors due to its ability to form luminescent MOFs, which can be engineered to detect various biological analytes with high sensitivity.

Biosensing Capabilities

- Detection of Pesticides A MOF constructed from TCPB and zinc nitrate exhibited a limit of detection (LOD) of 0.12 μg/kg for parathion-methyl, showcasing its effectiveness in environmental monitoring. The biosensor showed low cross-reactivity with other nitroaromatics and was successfully applied to analyze spiked lake water samples.

- Detection of Antibiotics TCPB-based MOFs have been used for detecting tetracycline antibiotics. The MOF showed a significant fluorescence quenching effect upon antibiotic addition, indicating its potential for sensitive antibiotic detection.

- Interaction with Nucleic Acids The interaction of TCPB-based MOFs with nucleic acids has been explored as a potential method for biosensing viral RNA. Studies showed that these frameworks could effectively bind to single-stranded DNAs labeled with fluorescent tags specific to Dengue and Zika viruses. The LOD values were found to be 332 ppm and 192 ppm for the respective viruses. This interaction is attributed to the presence of free carboxylates and positively charged sites within the polymeric matrix.

Table of Biosensing Applications

| Application | Analyte | LOD | Matrix |

|---|---|---|---|

| Pesticide Detection | Parathion-methyl | 0.12 μg/kg | Lake water |

| Antibiotic Detection | Tetracycline | 0.28 µM | Milk & Fish |

Case Studies

Case Study 1: Synthesis and Characterization of Zr-LMOF

A study focused on synthesizing a zirconium-based MOF using TCPB as a linker. The resulting structure was characterized by X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FT-IR). The Zr-LMOF displayed uniform morphology and significant luminescence properties, making it suitable for applications in sensing and catalysis.

Case Study 2: Drug Delivery Systems

Research into drug delivery systems utilizing TCPB-based MOFs has indicated their potential as carriers for anticancer drugs. The porous nature of these frameworks allows for the encapsulation of therapeutic agents while providing controlled release profiles. This application leverages the biocompatibility and stability of TCPB-derived structures.

Research Findings

- Fluorescence Properties: TCPB exhibits strong fluorescence characteristics that can be tuned by modifying the metal center in the MOF structure. This tunability enhances its application in real-time monitoring systems.

- Stability and Reusability: TCPB-based MOFs have shown stability under various environmental conditions, which is crucial for practical applications in biosensing and environmental monitoring.

Additional Applications

- Supramolecular Heterostructures: H4TCPB can be used for the formation of supramolecular heterostructures to functionalize .

- Stabilizing Black Phosphorus: this compound can be used to form supramolecular heterostructures and stabilize black phosphorus .

- Upgrading Biogas: Metal-organic frameworks can be used for upgrading biogas via CO2 adsorption .

- Luminescent Materials: Thorium-based MOFs that incorporate H4TCPB exhibit blue ligand-based luminescence under an ultraviolet environment .

Mecanismo De Acción

The mechanism of action of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene primarily involves its role as a structural component in metal-organic frameworks. The carboxyl groups facilitate coordination with metal ions, forming stable and porous structures . These frameworks can interact with various molecules, enabling applications in catalysis, gas storage, and separation .

Comparación Con Compuestos Similares

Similar Compounds

1,3,5-Tris(4-carboxyphenyl)benzene: Similar structure but with three carboxyl phenyl groups.

4,4’,4’‘,4’‘’-Benzene-1,2,4,5-tetrayltetrabenzoic acid: Another compound with a similar core structure but different functional groups.

Uniqueness

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene is unique due to its symmetrical structure and the presence of four carboxyl phenyl groups, which provide multiple coordination sites for metal ions . This makes it particularly effective in forming stable and highly porous metal-organic frameworks .

Actividad Biológica

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (TCPB) is a tetracarboxylic acid that has garnered attention in the field of materials science and biological applications, particularly due to its role as a ligand in metal-organic frameworks (MOFs). This article explores the biological activity of TCPB, focusing on its applications in biosensing, drug delivery, and its interactions with biomolecules.

Overview of this compound

TCPB is characterized by its four carboxyphenyl groups that provide multiple functional sites for coordination with metal ions. This structural feature enhances its potential for forming stable MOFs and contributes to its biological activity. The compound exhibits fluorescence properties that are useful in various sensing applications.

Biological Applications

1. Biosensing Capabilities

TCPB has been extensively studied for its application in biosensors due to its ability to form luminescent MOFs. These frameworks can be engineered to detect various biological analytes with high sensitivity.

- Detection of Pesticides : A study demonstrated that a MOF constructed from TCPB and zinc nitrate exhibited a limit of detection (LOD) of 0.12 μg/kg for parathion-methyl, showcasing its effectiveness in environmental monitoring . The biosensor showed low cross-reactivity with other nitroaromatics and was successfully applied to analyze spiked lake water samples.

- Detection of Antibiotics : Another research highlighted the use of TCPB-based MOFs for detecting tetracycline antibiotics. The MOF showed a significant fluorescence quenching effect upon antibiotic addition, indicating its potential for sensitive antibiotic detection .

| Application | Analyte | LOD | Matrix |

|---|---|---|---|

| Pesticide Detection | Parathion-methyl | 0.12 μg/kg | Lake water |

| Antibiotic Detection | Tetracycline | 0.28 µM | Milk and fish |

2. Interaction with Nucleic Acids

The interaction of TCPB-based MOFs with nucleic acids has been explored as a potential method for biosensing viral RNA. Studies showed that these frameworks could effectively bind to single-stranded DNAs labeled with fluorescent tags specific to Dengue and Zika viruses. The LOD values were found to be 332 ppm and 192 ppm for the respective viruses . This interaction is attributed to the presence of free carboxylates and positively charged sites within the polymeric matrix.

Case Studies

Case Study 1: Synthesis and Characterization of Zr-LMOF

A study focused on synthesizing a zirconium-based MOF using TCPB as a linker. The resulting structure was characterized by various techniques including X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FT-IR). The Zr-LMOF displayed uniform morphology and significant luminescence properties, making it suitable for applications in sensing and catalysis .

Case Study 2: Drug Delivery Systems

Research into drug delivery systems utilizing TCPB-based MOFs has indicated their potential as carriers for anticancer drugs. The porous nature of these frameworks allows for the encapsulation of therapeutic agents while providing controlled release profiles. This application leverages the biocompatibility and stability of TCPB-derived structures .

Research Findings

- Fluorescence Properties : TCPB exhibits strong fluorescence characteristics that can be tuned by modifying the metal center in the MOF structure. This tunability enhances its application in real-time monitoring systems .

- Stability and Reusability : TCPB-based MOFs have shown excellent stability under various environmental conditions, which is crucial for practical applications in biosensing and environmental monitoring .

Propiedades

IUPAC Name |

4-[2,4,5-tris(4-carboxyphenyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22O8/c35-31(36)23-9-1-19(2-10-23)27-17-29(21-5-13-25(14-6-21)33(39)40)30(22-7-15-26(16-8-22)34(41)42)18-28(27)20-3-11-24(12-4-20)32(37)38/h1-18H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTQKANXPMBQCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078153-58-8 | |

| Record name | 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: H4TCPB acts as an organic linker, coordinating to metal ions through its four carboxylate groups. These carboxylate groups can adopt various coordination modes, such as bridging and chelating-bridging, leading to the formation of diverse MOF structures. [, , ] For example, in Zr-CAU-24, H4TCPB links Zr(IV) ions, forming a structure with a 4,3-connected tbo topology. []

ANone:

- Spectroscopic data: While the provided research doesn't explicitly list all spectroscopic data, H4TCPB and its derivatives commonly exhibit characteristic peaks in techniques like NMR and IR spectroscopy. For instance, Zr-CAU-24 displays both uranyl and TCPB luminescence, indicating characteristic peaks in fluorescence spectroscopy. []

A: Yes, the porous nature and tunable structures of H4TCPB-based MOFs make them suitable for catalytic applications. For example, ZnPO-MOF, incorporating (porphyrin)Zn struts within the H4TCPB framework, effectively catalyzes acyl-transfer reactions by preconcentrating substrates within its pores. [] Another example is MOF-LS10, which demonstrates dual catalytic activity by efficiently catalyzing CO2 cycloaddition with epoxides and photocatalyzing benzylamine coupling. []

A: Yes, electronic structure calculations have been employed to study H4TCPB-based MOFs. For instance, in DA-MOF, incorporating C60 guests, calculations revealed the influence of C60 on the electronic structure, providing insights into the enhanced photoelectric conductivity observed. []

A: Although the provided research doesn't delve into specific formulation strategies for H4TCPB-based MOFs, selecting appropriate metal ions and synthesis conditions is crucial for tuning stability. For instance, using Zr(IV) instead of other metal ions resulted in water-stable Zr-CAU-24 and Zr-LMOF, allowing for applications in aqueous environments. [, ]

ANone: Various techniques are employed to characterize H4TCPB-based MOFs, including:

- Single crystal X-ray diffraction: Used to determine the crystal structure and pore size of the MOFs. [, , ]

- Fluorescence spectroscopy: Used to investigate the luminescent properties of the MOFs and their response to analytes. [, , , ]

- Thermogravimetric analysis: Used to determine the thermal stability of the MOFs. [, ]

- Gas adsorption measurements: Used to analyze the porosity and surface area of the MOFs, particularly their capacity for H2 uptake. []

ANone: The provided research primarily focuses on the synthesis and applications of H4TCPB-based MOFs and doesn't delve into the environmental impact of H4TCPB or its degradation products. Further research is needed to assess its environmental fate and potential risks.

ANone: Yes, numerous organic linkers can be used to construct MOFs. The choice of linker depends on the desired properties of the final MOF. Some alternatives mentioned in the research include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.